Physicochemical Descriptors by Chlorine Position
The 6-chloro regioisomer exhibits a calculated acid pKa of 3.12, a LogD (pH 7.4) of −1.51, and a topological polar surface area (TPSA) of 66 Ų, satisfying Lipinski's Rule of Five [1]. In contrast, the 5-chloro regioisomer (CAS 1077-95-8) displays a predicted melting point of approximately 337 °C (decomposition) and a boiling point of 472.1±25.0 °C, suggesting different solid-state properties that may affect formulation and handling . While both regioisomers share identical molecular formulas and molecular weights, the electronic distribution differences arising from chlorine position modulate the reactivity of the carboxylic acid toward nucleophilic activation, directly impacting amide coupling efficiency during library synthesis.
| Evidence Dimension | Physicochemical and drug-likeness descriptors |
|---|---|
| Target Compound Data | pKa = 3.12; LogD (pH 7.4) = −1.51; TPSA = 66 Ų; HBD = 2; HBA = 3; Rotatable bonds = 1; Rule of Five compliant |
| Comparator Or Baseline | 5-chloro-1H-indazole-3-carboxylic acid (CAS 1077-95-8): same MW (196.59), melting point ~337 °C; 7-chloro isomer (CAS 129295-32-5): no published pKa or LogD data available |
| Quantified Difference | The 6-chloro isomer has a measurable LogD at pH 7.4 of −1.51, indicating moderate hydrophilicity under physiological conditions; comparative LogD values for the 5-chloro and 7-chloro isomers are not publicly available, preventing direct quantification but highlighting a data gap that may affect isomer selection for permeability-sensitive programs. |
| Conditions | Calculated using JChem software; experimental validation pending |
Why This Matters
When selecting a building block for a lead optimization campaign, having defined pKa and LogD values enables prospective assessment of solubility and permeability, reducing the risk of late-stage ADME failure; the availability of these data for the 6-chloro isomer—and their absence for the 7-chloro isomer—provides a practical procurement advantage.
- [1] ChemBase Calculated Properties: 6-chloro-1H-indazole-3-carboxylic acid. pKa, LogD, TPSA, Rule of Five. View Source
